Totu

Beschreibung

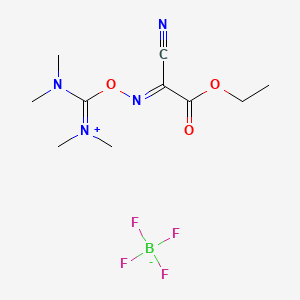

The exact mass of the compound O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N',N'-tetramethyl uronium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

Molekularformel |

C10H17BF4N4O3 |

|---|---|

Molekulargewicht |

328.07 g/mol |

IUPAC-Name |

[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |

InChI |

InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1/b12-8+; |

InChI-Schlüssel |

FPQVGDGSRVMNMR-MXZHIVQLSA-N |

SMILES |

[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |

Isomerische SMILES |

[B-](F)(F)(F)F.CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N |

Kanonische SMILES |

[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TOTU Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. O-[(Ethoxycarbonyl)cyanomethyleneamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU, has emerged as a significant tool in the synthetic chemist's arsenal. As a member of the OxymaPure®-based uronium salt family, this compound offers a compelling alternative to traditional benzotriazole-based reagents, addressing some of their inherent safety and solubility concerns. This guide provides a comprehensive technical overview of the this compound coupling reagent, including its chemical properties, mechanism of action, comparative performance data, and detailed experimental protocols for its application in both solid-phase and solution-phase peptide synthesis.

Core Properties and Advantages

This compound is a white to off-white crystalline powder with the chemical formula C₁₀H₁₇BF₄N₄O₃ and a molecular weight of 328.10 g/mol .[1] It was developed as a peptide coupling reagent with several key advantages that make it a valuable tool for researchers and drug development professionals.[1]

Key Advantages:

-

High Reactivity and Efficiency: As a uronium salt, this compound exists in the more reactive O-form, leading to a high activation potential for carboxylic acids and efficient amide bond formation.[1][2]

-

Low Racemization: this compound is recognized for its ability to suppress racemization during peptide coupling, a critical factor in maintaining the biological activity of the synthesized peptide.

-

Enhanced Safety Profile: Unlike benzotriazole-based reagents such as HBTU and TBTU, which can have explosive properties, Oxyma-based reagents like this compound are considered a safer alternative.[2] They are also reported to have a lower allergenic potential.

-

Water-Soluble Byproducts: The byproducts of the coupling reaction with this compound, namely tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water.[1] This simplifies the purification process, particularly in solution-phase synthesis, as the byproducts can be easily removed by aqueous extraction.[1]

-

High Solubility: this compound exhibits high solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | O-[(Ethoxycarbonyl)cyanomethyleneamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate | [1] |

| CAS Number | 136849-72-4 | [1] |

| Molecular Formula | C₁₀H₁₇BF₄N₄O₃ | [1] |

| Molecular Weight | 328.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥99.0% | [1] |

| Storage Conditions | Protect from light and store in a cool, dry place (≤25°C) | [1] |

Mechanism of Action

The efficacy of this compound as a coupling reagent lies in its ability to efficiently activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide chain. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to an active ester of the OxymaPure leaving group. This active ester subsequently reacts with the amine component to form the desired peptide bond.

The anion of the oxime byproduct is yellow, which can be a useful visual indicator during aqueous extraction of the reaction mixture.[1]

Caption: General mechanism of peptide bond formation using this compound coupling reagent.

Performance Data: A Comparative Overview

While direct, head-to-head comparative studies focusing specifically on this compound are limited in the readily available literature, its performance can be inferred from studies on the broader class of Oxyma-based uronium salts, particularly its close analog COMU. These reagents consistently demonstrate high coupling efficiency and low levels of racemization, often comparable or superior to benzotriazole-based reagents.

Table 1: Comparative Racemization Levels of Coupling Reagents

| Coupling Reagent | Racemization (%) in Z-Phg-Pro-NH₂ Synthesis | Reference |

| HBTU | High (Specific value not provided in this context) | Inferred from comparative statements |

| HATU | Moderate (Specific value not provided in this context) | Inferred from comparative statements |

| COMU (Oxyma-based) | Low (Comparable to HATU) | Inferred from comparative statements |

Note: This table provides a qualitative comparison based on available literature. Quantitative values can vary significantly based on the specific amino acids being coupled, the solvent system, and the base used.

Table 2: Comparative Yields of Coupling Reagents

| Coupling Reagent | Yield (%) in Pentapeptide Synthesis | Reference |

| HBTU | 47 | [3] |

| HATU | 83 | [3] |

| COMU (Oxyma-based) | 99.7 | [3] |

Note: The data for COMU is presented as a strong indicator of the expected high performance of this compound, given their structural and chemical similarities as Oxyma-based uronium salts.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in both solid-phase and solution-phase peptide synthesis. Optimization of reaction times, equivalents of reagents, and solvent systems may be necessary for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

This compound coupling reagent

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Appropriate solid support (e.g., Rink amide resin, Wang resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Washing solvents (DMF, DCM, isopropanol)

-

Cleavage cocktail appropriate for the resin and protecting groups used

Experimental Workflow:

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-20 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (2-4 equivalents relative to resin loading) and this compound (2-4 equivalents) in a minimal amount of DMF.

-

Add DIPEA (4-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-120 minutes at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Final Washing: Wash the peptide-resin extensively with DMF, DCM, and methanol, and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis using this compound

Materials:

-

N-protected amino acid (or peptide fragment) with a free carboxyl group

-

C-protected amino acid (or peptide fragment) with a free amino group

-

This compound coupling reagent

-

N,N-Diisopropylethylamine (DIPEA) or another suitable base

-

Anhydrous organic solvent (e.g., DMF, DCM, acetonitrile)

-

Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

Experimental Workflow:

References

TOTU Reagent: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate) is a highly effective uronium-based coupling reagent widely employed in peptide synthesis. Its high reactivity, suppression of racemization, and the convenient removal of byproducts make it a valuable tool for the efficient assembly of peptide chains. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of the this compound reagent, including detailed experimental protocols and a mechanistic exploration of its function in peptide bond formation.

Chemical Structure and Properties

The this compound reagent is a salt consisting of a tetramethyluronium cation and a tetrafluoroborate anion. The key to its reactivity lies in the uronium moiety, which readily activates the carboxyl group of an amino acid.

Chemical Structure:

-

Systematic Name: O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate

-

CAS Number: 136849-72-4[1]

-

Molecular Formula: C₁₀H₁₇BF₄N₄O₃[1]

-

Molecular Weight: 328.07 g/mol

The structure of the this compound reagent is depicted below:

Physicochemical Properties:

A summary of the key physicochemical properties of the this compound reagent is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥99.0% (HPLC) | [1] |

| Melting Point | 142-148 °C | |

| Solubility | High solubility in common organic solvents | [1] |

| Storage Conditions | Protect from light and store in a cool, dry place (≤25°C) | [1] |

Mechanism of Action in Peptide Coupling

The primary function of the this compound reagent is to activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or a growing peptide chain. This activation process proceeds through the formation of a highly reactive O-acylisourea intermediate. The general mechanism is outlined below.

References

An In-depth Technical Guide to the Mechanism of Action for TOTU Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the formation of the amide bond is a critical step that dictates the efficiency, purity, and stereochemical integrity of the final product. A variety of coupling reagents have been developed to facilitate this reaction, each with its own set of advantages and disadvantages. Among these, TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) has emerged as a highly effective and versatile reagent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide coupling, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical processes.

Core Mechanism of Action

This compound belongs to the family of uronium-based coupling reagents.[1][2] Its efficacy stems from its ability to rapidly and efficiently activate the carboxylic acid moiety of an N-protected amino acid, converting it into a highly reactive active ester intermediate. This activation paves the way for a subsequent nucleophilic attack by the free amine group of another amino acid or peptide, leading to the formation of a stable amide bond.

The general mechanism can be broken down into the following key steps:

-

Deprotonation of the Carboxylic Acid: The process is initiated by a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), which deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate anion.[3]

-

Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon atom of the uronium core of this compound. This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable active ester. The leaving group in this process is the OxymaPure® anion (ethyl 2-hydroxyimino-2-cyanoacetate).[2]

-

Nucleophilic Attack and Peptide Bond Formation: The free amino group of the incoming amino acid or peptide then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond.

-

Release of Byproducts: This final step releases the coupled peptide and the byproducts of the reaction: tetramethylurea and the OxymaPure® anion.[2] A significant advantage of this compound is that these byproducts are readily soluble in water, facilitating their removal during the work-up and purification process.[4]

Visualizing the Mechanism

The following diagram illustrates the chemical pathway of this compound-mediated peptide coupling:

Caption: General mechanism of this compound-mediated peptide coupling.

Quantitative Performance Data

While this compound is recognized for its high coupling efficiency and low racemization rates, quantitative data provides a clearer picture of its performance in comparison to other commonly used coupling reagents. The following tables summarize key performance indicators from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, model peptides, and analytical methods.

Table 1: Comparison of Coupling Efficiency and Racemization

| Coupling Reagent | Model Peptide Synthesis | Coupling Time (min) | Yield (%) | Racemization (%) | Reference |

| This compound | Z-Phg-Pro-NH₂ | 120 | 95.2 | 3.2 | [1] |

| HBTU | Z-Phg-Pro-NH₂ | 120 | 94.5 | 4.5 | [1] |

| HATU | Z-Phg-Pro-NH₂ | 120 | 98.4 | 1.8 | [1] |

| COMBU | Z-Phg-Pro-NH₂ | 120 | 96.2 | 2.9 | [1] |

| This compound | Z-Phe-Val-Pro-NH₂ | 120 | 93.2 | 12.4 | [1] |

| HBTU | Z-Phe-Val-Pro-NH₂ | 120 | 92.5 | 15.6 | [1] |

| HATU | Z-Phe-Val-Pro-NH₂ | 120 | 98.5 | 6.8 | [1] |

| COMBU | Z-Phe-Val-Pro-NH₂ | 120 | 94.8 | 10.3 | [1] |

Note: The data in this table is compiled from a study comparing different uronium-type coupling reagents. The model peptides are known to be prone to racemization, providing a stringent test for the coupling reagents.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable resin)

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Diagram:

Caption: Standard workflow for solid-phase peptide synthesis.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIEA (6 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis using this compound

This protocol is suitable for the synthesis of shorter peptides or for fragment condensation.

Materials:

-

N-protected amino acid or peptide fragment (with a free carboxylic acid)

-

Amino acid ester or peptide fragment (with a free amino group)

-

This compound

-

DIEA or NMM

-

Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add DIEA (2 equivalents) to the reaction mixture and stir for 10 minutes at 0°C.

-

Activation and Coupling: Add this compound (1.1 equivalents) to the mixture and continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The yellow color of the Oxyma anion can be observed in the aqueous layer during the bicarbonate wash.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude peptide by column chromatography on silica gel.

Conclusion

This compound stands as a highly efficient and reliable coupling reagent for modern peptide synthesis. Its mechanism of action, proceeding through a highly reactive Oxyma-based active ester, ensures rapid and clean peptide bond formation. The water-solubility of its byproducts simplifies purification, making it an attractive choice for both solid-phase and solution-phase applications. While quantitative comparisons highlight its competitive performance, particularly in suppressing racemization, the selection of an optimal coupling reagent will always depend on the specific requirements of the target peptide. The detailed protocols provided in this guide offer a solid foundation for researchers to effectively implement this compound in their synthetic strategies, contributing to the successful and efficient production of complex peptides for research and drug development.

References

An In-Depth Technical Guide to O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Tetrafluoroborate (TOTU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU, is a highly efficient uronium-based coupling reagent integral to modern peptide synthesis and other areas of organic chemistry.[1][2] Developed as a robust alternative to benzotriazole-based reagents, this compound is distinguished by its high reactivity, solubility, and a favorable safety profile.[3] Its application is particularly valuable in the construction of amide bonds, a fundamental linkage in numerous pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed reaction mechanism, experimental protocols, and a comparative analysis with other common coupling reagents.

Core Properties and Specifications

This compound is a white to off-white crystalline powder with a high degree of purity, making it suitable for sensitive and complex chemical syntheses.[3][4] Its key properties are summarized in the table below.

| Property | Value |

| Synonyms | This compound, N-[--INVALID-LINK--methylene]-N-methyl-methanaminium tetrafluoroborate |

| CAS Number | 136849-72-4[4] |

| Molecular Formula | C₁₀H₁₇BF₄N₄O₃[1][4] |

| Molecular Weight | 328.07 g/mol [1][4] |

| Melting Point | 144-145 °C (decomposes)[1] |

| Appearance | White to off-white crystalline powder[3] |

| Purity | ≥98.0% (CHN) / ≥99.0% (HPLC)[3][4] |

| Storage Temperature | 2-8°C[1] |

Reaction Mechanism and Activation Pathway

This compound facilitates the formation of an amide bond by activating a carboxylic acid. The reaction proceeds through the formation of a highly reactive acyl oxime intermediate.[1] This mechanism is favored for its efficiency and the generation of water-soluble byproducts, which simplifies the purification process.[1][3]

The generalized workflow for this compound-mediated amide bond formation is as follows:

References

In-Depth Technical Guide on the Safety and Handling of TOTU Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TOTU), a widely used coupling reagent in peptide synthesis and other areas of organic chemistry. Adherence to the safety protocols and handling procedures outlined herein is crucial for ensuring a safe laboratory environment and the successful application of this reagent.

Core Concepts: Properties and Applications

This compound is a uronium salt-based coupling reagent that is an efficient activator of carboxylic acids for the formation of amide bonds.[1][2] It is a white to off-white crystalline powder.[1] Developed as an alternative to benzotriazole-based reagents like HBTU and TBTU, this compound offers high reactivity, good solubility, and byproducts that are readily soluble in water, simplifying purification processes.[1] Its primary application lies in both solution-phase and solid-phase peptide synthesis, where it is known for minimizing racemization.[3]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 136849-72-4 | [1] |

| Molecular Formula | C₁₀H₁₇BF₄N₄O₃ | [1] |

| Molecular Weight | 328.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 142-148 °C | [1] |

| Purity | ≥99.0% (HPLC) | [1] |

Safety and Hazard Profile

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is classified as acutely toxic if swallowed, a skin sensitizer, and can cause serious eye damage and respiratory irritation.[1] A recent study has also flagged this compound as one of twelve peptide coupling reagents that are potentially explosive.

Hazard Identification and Classification

| Hazard Class | GHS Classification | Hazard Statement (H-code) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 500-650 mg/kg |

Handling and Storage Protocols

Proper handling and storage procedures are essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |

Storage and Stability

| Condition | Recommendation |

| Temperature | Store in a cool, dry place at ≤25°C. |

| Light | Protect from light. |

| Incompatibilities | Avoid contact with strong oxidizing agents. |

| Moisture | Store in a tightly sealed container to prevent moisture ingress. |

Experimental Protocols

While a specific, universally optimized protocol for every reaction is not feasible, the following represents a general procedure for the use of this compound in solid-phase peptide synthesis (SPPS). Researchers should optimize the reaction conditions for their specific substrates.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the key steps for a standard coupling cycle in Fmoc-based SPPS using this compound as the activating agent.

Materials:

-

Fmoc-protected amino acid

-

This compound reagent

-

Base (e.g., N,N-diisopropylethylamine - DIPEA or 2,4,6-collidine)

-

SPPS-grade solvent (e.g., N,N-dimethylformamide - DMF)

-

Resin with a free amine group

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done in two steps: a brief initial treatment followed by a longer treatment (e.g., 1-2 minutes then 15-20 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and this compound (e.g., 0.95 equivalents relative to the amino acid) in DMF. Add the base (e.g., 2 equivalents relative to the amino acid) to the solution. Allow the pre-activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. The coupling time can vary depending on the specific amino acids being coupled but is often in the range of 30-60 minutes.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates the absence of free primary amines and thus, a complete reaction.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide.

Visualizations

Reaction Mechanism of this compound in Peptide Coupling

References

An In-depth Technical Guide to the Solubility of TOTU in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate), a widely used coupling reagent in peptide synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring efficient amide bond formation, and streamlining downstream purification processes. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the peptide coupling workflow.

Core Concepts in this compound Solubility

This compound is a uronium salt known for its high reactivity and good solubility in common organic solvents used in peptide synthesis. Its solubility is a key advantage, facilitating homogeneous reaction conditions and minimizing issues related to poor dissolution that can hinder reaction kinetics and lead to incomplete couplings. Furthermore, the by-products of this compound-mediated coupling are generally water-soluble, which simplifies their removal during workup and purification.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published in the literature, available information from technical data sheets and related publications provides valuable insights. The following table summarizes the known solubility characteristics of this compound.

| Solvent | Formula | Type | Solubility | Notes |

| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | ≥ 0.5 M (clear soluble) | A solution of 1 mmole (328.07 mg) of this compound in 2 mL of DMF is reported to be clear, indicating a solubility of at least 0.5 M or approximately 164 mg/mL. DMF is a common solvent for peptide synthesis. |

| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | Soluble | While no specific quantitative data is available, uronium salts, in general, show good solubility in DMSO. DMSO is a highly polar solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | Acetonitrile is another common solvent in peptide synthesis and purification (HPLC). Uronium salts are generally soluble in acetonitrile, though the presence of salts can affect solubility. |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | DCM is frequently used in solid-phase peptide synthesis. The solubility of coupling reagents in DCM is crucial for efficient reaction. |

| Water | H₂O | Polar Protic | Soluble | This compound is reported to be soluble in water. However, its stability in aqueous solutions, especially at neutral or basic pH, may be limited due to hydrolysis. The by-products of the coupling reaction are readily extracted with water. |

| 1% Acetic Acid (aq) | CH₃COOH in H₂O | Acidic Aqueous | Soluble | The acidic condition can enhance the stability of the uronium salt compared to neutral water. |

Experimental Protocol for Determining this compound Solubility

For solvents where quantitative data is unavailable, the following protocol can be used to determine the solubility of this compound. This method is based on the principle of saturating a known volume of solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

-

This compound (≥99.0% purity)

-

Selected solvents (analytical grade, anhydrous where appropriate)

-

Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Analytical balance (readable to at least 0.1 mg)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

HPLC or UV-Vis spectrophotometer for concentration determination

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a volumetric flask.

-

Add the desired solvent to approximately half the volume of the flask.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the flask on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) and stir for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to stand undisturbed for at least one hour to allow undissolved solid to settle.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.2 µm syringe filter into a clean, dry vial. This step is crucial to remove any suspended microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for analysis by HPLC or UV-Vis spectrophotometry. A series of dilutions may be necessary to fall within the linear range of the analytical method.

-

-

Concentration Determination:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample solution using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.

Visualization of this compound-Mediated Peptide Coupling

The following diagrams illustrate the logical workflow of a this compound-mediated peptide coupling reaction and a general experimental workflow for solubility determination.

Caption: Workflow of this compound-mediated peptide bond formation.

Caption: Experimental workflow for determining this compound solubility.

In-Depth Technical Guide to O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU)

CAS Number: 136849-72-4

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Chemical Information and Properties

This compound is a uronium salt-type coupling reagent widely employed in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1][2] It is recognized for its high reactivity, good solubility in common organic solvents, and its ability to suppress racemization during the coupling of chiral molecules.[2]

Chemical Structure and Identification

| Identifier | Value |

| CAS Number | 136849-72-4 |

| Chemical Name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| Synonyms | This compound, N-[--INVALID-LINK--methylene]-N-methylmethanaminium tetrafluoroborate |

| Molecular Formula | C₁₀H₁₇BF₄N₄O₃ |

| Molecular Weight | 328.07 g/mol |

| InChI Key | FPQVGDGSRVMNMR-UHFFFAOYSA-N |

| SMILES | --INVALID-LINK--(F)(F)F.N(--INVALID-LINK--ON=C(C(=O)OCC)C#N)(C)C |

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white or light yellow crystalline powder. | [2] |

| Melting Point | 142 - 148 °C | [3] |

| Solubility | Soluble in DMF and NMP. By-products are water-soluble. | [4] |

| Storage Conditions | 2-8°C, protect from light, keep dry under an inert atmosphere. | [2] |

| Purity | Typically ≥99.0% (HPLC) | [2] |

Mechanism of Action in Peptide Synthesis

This compound is a highly efficient coupling reagent due to its uronium salt structure, which facilitates the rapid activation of carboxylic acids.[5] The process of amide bond formation using this compound can be described in the following steps:

-

Activation of Carboxylic Acid: In the presence of a tertiary base (e.g., N,N-diisopropylethylamine - DIPEA), the carboxylic acid of an N-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the uronium group in this compound.

-

Formation of the Active Ester: This attack leads to the formation of a highly reactive acyl oxime active ester.[1] This intermediate is more reactive than the active esters formed by benzotriazole-based reagents like HBTU.[5]

-

Nucleophilic Attack by the Amine: The free amino group of a second amino acid (or the N-terminus of the peptide chain) then performs a nucleophilic attack on the carbonyl carbon of the active ester.

-

Peptide Bond Formation and By-product Release: This attack results in the formation of the desired peptide bond. The by-products of this reaction are tetramethylurea and ethyl 2-cyano-2-(hydroxyimino)acetate, both of which are readily soluble in water, simplifying the purification process, especially in solution-phase synthesis.[2]

The high reactivity of the acyl oxime intermediate and the stability of the leaving group contribute to fast reaction times and high coupling efficiency. Furthermore, the mechanism is known to minimize the risk of racemization at the chiral α-carbon of the amino acid, a critical factor in synthesizing biologically active peptides.[2]

Performance and Comparison with Other Coupling Reagents

This compound is often compared to other common uronium/aminium and phosphonium salt coupling reagents. Its key advantages are its high coupling efficiency and low tendency for racemization. While comprehensive, directly comparable quantitative data under identical conditions is sparse in the literature, the following table summarizes the general performance characteristics based on available studies and reviews.

| Reagent | Type | Relative Reactivity/Yield | Racemization Tendency | Key Advantages | Key Disadvantages |

| This compound | Uronium | High | Very Low | High efficiency, water-soluble by-products, low racemization.[2] | Can cause guanidinylation if used in excess.[4] |

| HBTU | Aminium | High | Low | Widely used, well-established, good yields. | Potentially explosive, can cause guanidinylation.[4][6] |

| HATU | Aminium | Very High | Very Low | Faster and less racemization than HBTU, good for hindered couplings.[7] | More expensive than HBTU, can cause guanidinylation.[4] |

| COMU | Uronium | Very High | Very Low | High yields (often >99%), non-explosive, less allergenic.[8] | Less stable in DMF solution compared to aminium salts.[9] |

| PyBOP | Phosphonium | High | Low | Does not cause guanidinylation, clean reactions. | By-product (HMPA from original BOP) is carcinogenic; PyBOP is a safer alternative. |

Note: Reactivity and racemization can be highly dependent on the specific amino acids being coupled, the solvent, the base used, and the reaction temperature.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling

This protocol is a representative example for the coupling of two amino acid derivatives in a solution phase.

Materials:

-

N-protected amino acid (1.0 equivalent)

-

Amino acid ester hydrochloride (1.0 equivalent)

-

This compound (1.0 equivalent)

-

Tertiary base, e.g., 4-ethylmorpholine or DIPEA (4.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous LiCl solution (e.g., 4% w/w)

-

Saturated aqueous NaHCO₃ solution

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and this compound (1.0 eq.) in anhydrous DMF.

-

Add the tertiary base (4.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Perform an aqueous workup by washing the organic phase sequentially with the aqueous LiCl solution and the saturated aqueous NaHCO₃ solution to remove the water-soluble by-products and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide product.

-

The crude product can be purified further by column chromatography if necessary.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is also highly effective for solid-phase peptide synthesis. The following is a generalized workflow for a single coupling cycle using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

This compound (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

Fmoc-deprotection solution (e.g., 20% piperidine in DMF)

-

Appropriate resin with the first amino acid attached (e.g., Wang or Rink Amide resin)

-

DMF, Dichloromethane (DCM) for washing

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the Fmoc-deprotection solution to the resin and agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) and again with DMF (3-5 times) to remove all traces of piperidine.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and this compound (3-5 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be repeated.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

The resin is now ready for the next deprotection and coupling cycle.

Other Potential Applications

While the primary and most extensively documented application of this compound is in peptide synthesis, its efficacy in forming amide bonds suggests its utility in other areas of synthetic chemistry.

-

Oligonucleotide Synthesis: The formation of linkages in modified oligonucleotides, such as peptide-oligonucleotide conjugates, often requires robust coupling reagents. While specific protocols detailing the use of this compound for standard phosphoramidite chemistry are not common, it can be employed in the postsynthetic conjugation of peptides or other carboxylic acid-containing molecules to amino-functionalized oligonucleotides.[10]

-

Material Science: Uronium salts can be used as activators in the synthesis of polymers and functional materials where amide linkages are required. For instance, they can be used to graft molecules onto polymer surfaces or to create cross-linked hydrogels. However, specific applications and protocols citing this compound in material science are not widely published.

-

Synthesis of PNA (Peptide Nucleic Acid): this compound has been successfully used to prepare PNA monomers by coupling functionalized carboxylic acids to 2-aminoethylglycine derivatives, demonstrating its utility in synthesizing peptide-like molecules.[7]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area.

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert gas.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 136849-72-4) is a highly effective uronium salt-based coupling reagent that offers significant advantages for the synthesis of peptides and other amide-containing molecules. Its high reactivity, rapid coupling times, and, most importantly, its ability to minimize racemization make it a valuable tool for chemists, particularly when dealing with complex or sensitive substrates. The water solubility of its by-products further simplifies purification procedures. While its primary application remains in peptide synthesis, its fundamental chemistry makes it a candidate for broader use in the synthesis of complex organic molecules and materials. Proper handling and storage procedures are essential to ensure safety and reagent stability.

References

- 1. researchgate.net [researchgate.net]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 多肽偶合試劑指南 [sigmaaldrich.com]

- 5. users.uniwa.gr [users.uniwa.gr]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of oligonucleotide-peptide conjugates for biomedical and technological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. Uronium salt coupling reagents have emerged as indispensable tools, facilitating this critical transformation with high efficiency and minimal side reactions. This technical guide delves into the foundational principles of these reagents, offering a comprehensive overview of their mechanism, a comparative analysis of their performance, and detailed protocols for their application.

Core Principles: Unraveling the True Nature of Uronium Salts

While historically referred to as "uronium" salts, extensive crystallographic and NMR studies have revealed that many of the most common reagents in this class, such as HBTU and HATU, exist predominantly as the more stable guanidinium or aminium isomers.[1][2] True uronium salts, where the positive charge resides on the carbon double-bonded to oxygen, are generally more reactive but less stable.[3] This distinction is crucial for understanding their reactivity and potential side reactions.

The fundamental principle behind their efficacy lies in the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. This process is typically facilitated by a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

The Mechanism of Action: A Stepwise Look at Amide Bond Formation

The coupling process mediated by uronium-type reagents can be delineated into two key stages:

-

Activation: The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base, attacks the electrophilic carbon of the uronium/aminium salt. This results in the formation of a highly reactive O-acylisourea intermediate.

-

Acyl Transfer: This unstable intermediate rapidly reacts with the nucleophilic additive incorporated into the reagent's structure (e.g., HOBt, HOAt, or Oxyma) to generate a more stable active ester. This active ester is then readily aminolyzed by the amine component to furnish the final amide product and a urea byproduct.[1]

The choice of the N-hydroxy additive significantly influences the reactivity of the coupling reagent. Reagents incorporating 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, exhibit enhanced reactivity due to the electron-withdrawing effect of the pyridine nitrogen, which makes the resulting active ester a better leaving group.[4]

dot

Caption: General mechanism of uronium salt-mediated amide bond formation.

A Comparative Analysis of Common Uronium Salt Reagents

The selection of an appropriate coupling reagent is critical for the success of a synthesis, impacting reaction times, yields, and the preservation of stereochemical integrity. The following tables provide a comparative overview of some of the most widely used uronium-type reagents.

Hydrolytic Stability in DMF

The stability of coupling reagents in solution is a crucial factor, particularly in automated peptide synthesis where stock solutions may be used over extended periods.

| Coupling Reagent | % Remaining after 1h | % Remaining after 6h | % Remaining after 24h |

| HBTU | 100 | 100 | 100 |

| HATU | 100 | 100 | 100 |

| COMU | 79 | 32 | 3 |

Data sourced from a study on novel uronium-type reagents.[3] DMF is a common solvent for peptide synthesis.

Coupling Efficiency and Racemization Control

The following data illustrates the performance of different coupling reagents in specific peptide synthesis models.

Model 1: Stepwise Coupling of Z-Phg-Pro-NH₂

| Coupling Reagent | Conversion Yield (%) | D-Isomer (%) |

| HBTU | 85 | 1.80 |

| HATU | 88 | 1.28 |

| COMU | 93 | 0.71 |

This model is sensitive to racemization.[3]

Model 2: Segment Coupling of Z-Phe-Val-Pro-NH₂

| Coupling Reagent | Yield (%) | D-Isomer (%) |

| HBTU | 75 | 11.2 |

| HATU | 96 | 3.1 |

| COMU | 80 | 6.5 |

Segment coupling is known to be more prone to racemization.[3]

Model 3: Synthesis of G-LHRH (H-GHWSYGLRPG-NH₂) - Crude Purity (%)

| Coupling Reagent | 2 x 1 min Coupling | 2 x 20 min Coupling |

| HATU | 87.21 | 87.31 |

| HCTU | 84.15 | 90.84 |

| COMU | 89.23 | 87.73 |

A comparative study of activators in fast solid-phase peptide synthesis.[5]

Experimental Protocols

The following are generalized protocols for the use of common uronium salt coupling reagents in peptide synthesis. It is important to note that optimal conditions may vary depending on the specific amino acids being coupled and the scale of the reaction.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol (Fmoc Strategy)

dot

Caption: A typical workflow for a single coupling cycle in Fmoc-based SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

Uronium coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 equivalents)

-

Base (e.g., DIPEA) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Amino Acid Solution: In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.

-

Activation: Add the uronium coupling reagent to the amino acid solution, followed by the base. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.

-

Deprotection: Proceed with the removal of the Fmoc protecting group to prepare for the next coupling cycle.

General Solution-Phase Peptide Coupling Protocol

Materials:

-

N-protected amino acid or peptide fragment (1 equivalent)

-

Amine component (e.g., amino acid ester hydrochloride) (1-1.2 equivalents)

-

Uronium coupling reagent (e.g., HATU, COMU) (1-1.2 equivalents)

-

Base (e.g., DIPEA) (2-3 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, Dichloromethane)

Procedure:

-

Reaction Setup: Dissolve the N-protected amino acid and the amine component in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the base to the reaction mixture, followed by the portion-wise addition of the uronium coupling reagent.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude peptide.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Conclusion

Uronium salt coupling reagents are powerful and versatile tools in the arsenal of the modern peptide chemist. A thorough understanding of their underlying principles, including their true aminium/guanidinium nature and mechanism of action, is essential for their effective application. By carefully selecting the appropriate reagent based on comparative data on stability, efficiency, and racemization suppression, and by employing optimized reaction protocols, researchers can confidently and efficiently construct the amide bonds that form the backbone of peptides and other vital molecules, driving forward innovation in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The uronium/guanidinium Peptide coupling reagents: finally the true uronium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

An In-Depth Technical Guide to TOTU for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Among the vast array of available reagents, TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) has emerged as a significant tool for peptide chemists. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, performance data, and detailed experimental protocols for its application in peptide synthesis.

Core Characteristics of this compound

This compound is a uronium-based coupling reagent developed as a safer and efficient alternative to benzotriazole-derived reagents such as HBTU and TBTU.[1][2] Its chemical structure and properties offer several advantages in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Key Attributes:

-

High Activation Potential: this compound is recognized for its high activation potential, which facilitates efficient and rapid amide bond formation.[1][2] This is crucial for driving coupling reactions to completion, especially when dealing with sterically hindered amino acids or "difficult" peptide sequences.

-

Racemization Suppression: A standout feature of this compound is its ability to minimize racemization, the loss of stereochemical purity at the α-carbon of an amino acid during coupling.[1][2] Maintaining the correct stereochemistry is critical for the biological activity of the final peptide.

-

Water-Soluble By-products: The by-products generated during the coupling reaction with this compound, namely tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water.[1] This characteristic significantly simplifies the purification process, particularly in solution-phase synthesis, as the by-products can be easily removed through aqueous extraction.

-

Safety Profile: As an OxymaPure®-based reagent, this compound is considered a safer alternative to benzotriazole-based coupling reagents, which are known to have potential explosive properties and can be allergenic.[1]

-

High Solubility: this compound exhibits high solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1]

Performance Data

The efficacy of a coupling reagent is best assessed through quantitative data on its performance. Below is a summary of available data on this compound's coupling efficiency and stability.

Coupling Efficiency

The following table, derived from a study by Merck Millipore (Novabiochem®), compares the coupling efficiency of various reagents in the synthesis of a model peptide. The data highlights that Oxyma-based reagents, including this compound, generally demonstrate higher efficiency than HOBt-based reagents.

| Coupling Reagent | % Peptide | % Deletion | % Capping | % Other |

| This compound | 58 | 5 | 2 | 35 |

| COMU | 47 | 9 | 4 | 40 |

| PyOxim | 45 | 10 | 5 | 40 |

| Ezracom | 50 | 9 | 5 | 36 |

| HBTU | 31 | 57 | 8 | 4 |

| HCTU | 35 | 31 | 9 | 25 |

| HATU | 16 | 0 | 7 | 77 |

| PyBOP | 31 | 60 | 5 | 4 |

Table 1: Comparison of coupling efficiencies of various reagents. Data sourced from a Merck Millipore (Novabiochem®) technical document.[3]

Solution Stability

The stability of the coupling reagent in solution is a critical factor, especially in automated peptide synthesizers where reagents are often pre-dissolved.

| Coupling Reagent | % Purity after 2 days | % Purity after 7 days | % Purity after 14 days |

| This compound | 89 | 85 | 74 |

| COMU | 67 | 46 | 36 |

| HDMC | 99 | 99 | 98 |

| HATU | 99 | 99 | 98 |

| HBTU | 100 | 98 | 98 |

| HCTU | 99 | 99 | 98 |

| PyBOP | 88 | 85 | 81 |

| PyOxim | 90 | 88 | 86 |

| Ezracom | 90 | 85 | 79 |

Table 2: Closed-vial stability of coupling reagents in d7-DMF as determined by 1H NMR. Data sourced from a Merck Millipore (Novabiochem®) technical document.[3]

Mechanism of Action

The primary function of this compound is to activate the carboxylic acid group of an N-protected amino acid to facilitate its coupling with the free amino group of another amino acid or the growing peptide chain.

Experimental Protocols

While specific, detailed protocols for this compound are not as widespread as for reagents like HBTU or HATU, the following are adapted from standard Fmoc-based solid-phase peptide synthesis procedures and can be effectively used with this compound.

Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the key steps for a single coupling cycle on a resin support.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling with this compound:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

-

Allow the pre-activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

-

Wash the resin with DMF and then dichloromethane (DCM).

5. Repetition:

-

Repeat the deprotection and coupling cycles for each amino acid in the desired peptide sequence.

Solution-Phase Dipeptide Synthesis

This protocol provides a general guideline for the synthesis of a dipeptide in solution using this compound.

1. Activation of the First Amino Acid:

-

Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH) (1 equivalent) and this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2 equivalents) dropwise while stirring.

-

Continue stirring the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

2. Coupling with the Second Amino Acid:

-

In a separate flask, dissolve the C-terminally protected amino acid (e.g., H-Gly-OMe) (1 equivalent) in the same anhydrous solvent.

-

Add the pre-activated amino acid solution from step 1 to the solution of the second amino acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

3. Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer successively with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. The aqueous washes will remove the water-soluble by-products of this compound.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude dipeptide can then be purified by column chromatography or recrystallization.

Conclusion

This compound stands as a valuable and versatile coupling reagent in the peptide chemist's toolbox. Its high reactivity, ability to suppress racemization, and the generation of water-soluble by-products make it an attractive choice for both solid-phase and solution-phase peptide synthesis.[1][2] The quantitative data, though limited in publicly available comprehensive studies, suggests favorable performance compared to traditional HOBt-based reagents. By following the detailed protocols and understanding the underlying mechanism, researchers and drug development professionals can effectively leverage the key characteristics of this compound to achieve the efficient and high-fidelity synthesis of peptides.

References

Methodological & Application

TOTU Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to TOTU as a Coupling Reagent

O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound) is a uronium-based coupling reagent employed in solid-phase peptide synthesis (SPPS) for the formation of amide bonds. Developed as a non-explosive and efficient alternative to benzotriazole-based reagents like HBTU and TBTU, this compound offers several advantages in peptide synthesis. Its high activation potential, good solubility in common SPPS solvents, and the generation of water-soluble byproducts make it a valuable tool for the synthesis of complex peptides and peptide libraries. Notably, this compound is recognized for its ability to suppress racemization, a critical factor in producing biologically active peptides with high stereochemical purity.

Key Advantages of the this compound Protocol

The utilization of this compound in SPPS protocols presents several benefits for peptide chemists:

-

High Coupling Efficiency: this compound rapidly activates the carboxyl group of Nα-protected amino acids, leading to efficient amide bond formation and high peptide yields.

-

Low Racemization: The reagent is particularly valued for its ability to minimize the epimerization of chiral amino acids during the coupling step, ensuring the synthesis of peptides with high optical purity[1][2]. This is especially crucial for sensitive amino acids like histidine and cysteine.

-

Safety Profile: As a non-benzotriazole-based reagent, this compound does not pose the explosive risks associated with reagents like HBTU, enhancing laboratory safety.

-

Soluble Byproducts: The byproducts generated during the coupling reaction are readily soluble in common solvents used for washing steps in SPPS, simplifying the purification of the final peptide.

-

Versatility: this compound is effective for the synthesis of a wide range of peptides, including those with sterically hindered amino acids and complex sequences.

Comparison with Other Coupling Reagents

The choice of coupling reagent is a critical parameter in SPPS, directly impacting the yield, purity, and cost-effectiveness of the synthesis. The following table provides a comparative overview of this compound with other commonly used coupling reagents.

| Coupling Reagent | Structure Type | Relative Reactivity | Racemization Suppression | Key Advantages | Key Disadvantages |

| This compound | Uronium | High | Excellent | Safe, water-soluble byproducts, low racemization. | Higher cost compared to carbodiimides. |

| HBTU | Aminium/Guanidinium | High | Good | Widely used, effective for most couplings. | Potential for guanidinylation of the N-terminus, explosive potential. |

| HATU | Aminium/Guanidinium | Very High | Excellent | Highly reactive, good for difficult couplings. | Higher cost, potential for guanidinylation. |

| COMU | Uronium | Very High | Excellent | High reactivity, safer than benzotriazole reagents. | Can be less stable in solution over time. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | Low cost. | Formation of insoluble DCU byproduct, lower reactivity. |

Experimental Protocols

This section provides detailed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis. The following is a general protocol that can be adapted for the synthesis of various peptides, including bioactive peptides like Glucagon-Like Peptide-1 (GLP-1) analogues.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

General Fmoc-SPPS Cycle using this compound

This cycle describes the steps for the addition of a single amino acid to the growing peptide chain on the solid support.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling with this compound:

-

In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and this compound (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 45-60 minutes at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times) and then again with DMF (2-3 times).

-

-

Repeat Cycle: Return to step 2 for the coupling of the next amino acid in the sequence.

Peptide Cleavage and Precipitation

-

After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

Visualizing the SPPS Workflow and Activation Mechanism

This compound-Mediated Amino Acid Activation and Coupling

The following diagram illustrates the chemical mechanism of carboxyl group activation by this compound and the subsequent nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.

General Fmoc-SPPS Workflow

The diagram below outlines the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy, highlighting the key steps of deprotection, activation/coupling, and washing.

Application in Bioactive Peptide Synthesis: GPCR Ligands

Peptides synthesized using the this compound protocol are often utilized in drug discovery and biomedical research as ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major drug targets. The high purity and stereochemical integrity of peptides synthesized with this compound are essential for their specific binding and activation of these receptors.

GPCR Signaling Pathway Activated by a Peptide Agonist

The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist to its cognate GPCR, leading to the activation of downstream effector proteins.

Conclusion

The this compound protocol for solid-phase peptide synthesis offers a reliable and efficient method for the production of high-purity peptides. Its favorable safety profile, coupled with its ability to minimize racemization, makes it an excellent choice for the synthesis of sensitive and complex peptide sequences intended for research and therapeutic applications. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for scientists and researchers to effectively implement the this compound reagent in their peptide synthesis endeavors.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using TOTU

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of short to medium-length peptides, particularly for large-scale synthesis and for peptides with challenging sequences. The choice of coupling reagent is critical to the success of SPPS, influencing reaction efficiency, yield, and the preservation of stereochemical integrity. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) is a highly efficient uronium salt-based coupling reagent derived from Oxyma.[1][2] Its high reactivity, excellent solubility in common organic solvents, and the generation of water-soluble byproducts make it an attractive choice for solution-phase peptide synthesis, simplifying the purification of the final peptide product.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in solution-phase peptide synthesis.

Key Advantages of this compound in Solution-Phase Peptide Synthesis

-

High Reactivity: this compound is known for its high activation potential, leading to efficient and rapid amide bond formation.[2]

-

Low Racemization: As a derivative of Oxyma, this compound helps to minimize racemization during the coupling of chiral amino acids.

-

Excellent Solubility: this compound is readily soluble in common solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[2]

-

Water-Soluble Byproducts: The byproducts of the coupling reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are easily removed by aqueous extraction, simplifying the purification process.[2]

-

Versatility: this compound can be employed for the synthesis of a wide range of peptides, including those containing sterically hindered amino acids.

Experimental Protocols

General Workflow for Solution-Phase Dipeptide Synthesis using this compound

The following diagram illustrates the general workflow for the synthesis of a dipeptide in solution using this compound as the coupling reagent.

Detailed Protocol for the Synthesis of a Protected Dipeptide (e.g., Z-Ala-Phe-OMe)

This protocol describes the synthesis of the protected dipeptide Z-Ala-Phe-OMe as a representative example.

Materials:

-

N-α-Cbz-L-Alanine (Z-Ala-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

This compound (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-